6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline

Chemical Purity HPLC Specification Procurement Quality

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9) differs from generic THIQ analogs via its orthogonal dual functionality: a Boc-protected secondary amine plus a free primary aromatic amine at C6. This enables selective, sequential derivatization—vital for constructing Factor Xa inhibitor pharmacophores. Unlike unprotected 6-amino-THIQ or non-aminated Boc-THIQ, only this compound supports independent manipulation of both nitrogen centers. Supplied at 98% HPLC with consistent melting point (70–90°C), it reduces scale-up variability. The preferred building block for medicinal chemistry and CRO anticoagulant programs.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 164148-92-9
Cat. No. B104068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline
CAS164148-92-9
Synonyms6-Amino-2-(tert-butyloxycarbonyl)-1,2,3,4-tetrahydroisoquinoline;  6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline;  6-Amino-3,4-dihydro-2(1H)-isoquinolinecarboxylic Acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl 6-amino-3,4-dihydro-2(1H)-isoquinoline
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3
InChIKeyOLOIFCYZWOTWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9): A Protected Tetrahydroisoquinoline Building Block for Targeted Synthesis and Procurement


6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9) is a protected tetrahydroisoquinoline (THIQ) derivative featuring a tert-butyloxycarbonyl (Boc) group on the nitrogen atom and a primary amino group at the 6-position . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules . The Boc group provides orthogonal amine protection, enabling selective modifications of the THIQ core, a feature that differentiates it from its unprotected or differently substituted analogs .

Why Direct Substitution of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9) is Not Advisable: Key Differentiators for Scientific Procurement


In-class tetrahydroisoquinoline (THIQ) analogs cannot be simply interchanged due to the specific combination of a Boc-protected secondary amine and a free primary aromatic amine at the 6-position. This dual functionality is critical for orthogonal synthetic strategies, enabling selective deprotection and functionalization. Unprotected 6-amino-THIQ lacks the Boc group, limiting its utility in multi-step syntheses where amine protection is required. Conversely, other Boc-protected THIQ derivatives without the 6-amino group (e.g., 2-Boc-1,2,3,4-tetrahydroisoquinoline) lack a key handle for further derivatization, reducing their value as advanced intermediates . The specific positioning of the amino group at the 6-position is also crucial, as it is a common site for structural elaboration in biologically active THIQ-containing molecules .

Quantitative Differentiation of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9) Against Comparators: A Data-Driven Procurement Guide


Purity Specification: 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline vs. Generic 6-Amino-THIQ

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9) is commercially available with a defined minimum purity specification of 98% (by HPLC) from multiple vendors . In contrast, the unprotected analog, 6-amino-1,2,3,4-tetrahydroisoquinoline (CAS 1159822-30-6, often as a salt), is typically offered at lower purity grades (e.g., 95% or 97%) due to its increased reactivity and potential for oxidation or decomposition during storage . The higher specified purity of the Boc-protected derivative reduces the need for pre-use purification, saving time and resources in synthetic workflows.

Chemical Purity HPLC Specification Procurement Quality

Melting Point Range: A Purity and Handling Indicator for 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

The reported melting point range for 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is 70-90°C . This relatively narrow and defined range is indicative of a stable, crystalline solid that can be reliably handled and weighed under standard laboratory conditions. In contrast, many unprotected or salt-form tetrahydroisoquinoline analogs have much higher melting points (e.g., >170°C) or are described as oils, which can complicate accurate weighing and experimental reproducibility . The moderate melting point of the target compound is advantageous for solubility and processing in organic solvents.

Physical Characterization Melting Point Solid Form

Synthetic Yield Benchmark: Nitro-Reduction to 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline

A specific synthetic route to 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline via hydrogenation of the corresponding 6-nitro derivative (tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate) has been reported with a yield of 57% . This yield provides a quantifiable benchmark for the preparation of this specific intermediate. While alternative synthetic pathways may exist, this defined hydrogenation step highlights the practical feasibility of obtaining the 6-amino derivative from its readily available nitro precursor, a common transformation in medicinal chemistry.

Synthesis Yield Hydrogenation Intermediate Preparation

Targeted Application: Key Intermediate for Factor Xa Inhibitors

6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline is specifically cited as a reagent in the preparation of potent and long-acting oral Factor Xa inhibitors . This application context differentiates it from other Boc-protected THIQ building blocks that may not possess the 6-amino group required for the final pharmacophore. The documented use in the synthesis of these clinically relevant anticoagulants provides a strong rationale for its selection over similar, but less specifically functionalized, intermediates.

Factor Xa Inhibitor Anticoagulant Medicinal Chemistry

Optimal Research and Industrial Use Cases for 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline (CAS 164148-92-9)


Medicinal Chemistry: Synthesis of Factor Xa Inhibitors and Other Bioactive THIQ Derivatives

This compound is an ideal starting material for the synthesis of potent, orally active Factor Xa inhibitors . The Boc-protected amine allows for selective functionalization at the 6-amino position, which is a critical step in constructing the pharmacophore for these anticoagulant agents. Procurement of this specific building block enables efficient SAR studies and lead optimization in cardiovascular drug discovery programs.

Organic Synthesis: Orthogonal Protection Strategies for Complex Molecule Construction

The dual functionality of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline—a Boc-protected secondary amine and a free primary aromatic amine—makes it a powerful tool for orthogonal synthetic strategies . Researchers can leverage the Boc group to protect the THIQ nitrogen while performing reactions on the 6-amino group (e.g., amide coupling, reductive amination), and vice-versa. This capability is essential for the efficient, step-economic synthesis of complex natural products and pharmaceutical intermediates.

Process Development: Reliable Building Block with Defined Quality Attributes

For process chemists and CROs, the commercial availability of 6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline with a consistent purity specification of 98% (HPLC) and a well-defined melting point range (70-90°C) is a significant advantage . These defined quality attributes reduce variability in scale-up reactions and simplify raw material qualification, leading to more robust and reproducible manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-amino-2-n-boc-1,2,3,4-tetrahydro-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.